1,1-Dimethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea
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Overview
Description
1,1-Dimethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a urea moiety attached to a benzothiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea typically involves the condensation of 5-methyl-1,2-benzothiazol-3-amine with dimethylcarbamoyl chloride. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
1,1-Dimethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . This inhibition results in the bactericidal activity of the compound.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea: Unique due to its specific substitution pattern on the benzothiazole ring.
Benzothiazole: The parent compound, lacking the urea moiety.
2-Aminobenzothiazole: Contains an amino group instead of the urea moiety.
Benzothiazole-2-thiol: Contains a thiol group instead of the urea moiety.
Uniqueness
This compound is unique due to the presence of both the dimethylurea and benzothiazole moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
105734-57-4 |
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Molecular Formula |
C11H13N3OS |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
1,1-dimethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C11H13N3OS/c1-7-4-5-9-8(6-7)10(13-16-9)12-11(15)14(2)3/h4-6H,1-3H3,(H,12,13,15) |
InChI Key |
SWGBUJGFBYMZRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SN=C2NC(=O)N(C)C |
Origin of Product |
United States |
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